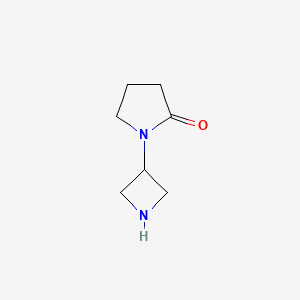
1-(Azetidin-3-yl)pyrrolidin-2-one
Overview
Description
1-(Azetidin-3-yl)pyrrolidin-2-one is a compound with the IUPAC name 1-(azetidin-3-yl)pyrrolidin-2-one . It is a hydrochloride .
Synthesis Analysis
The synthesis of 1-(Azetidin-3-yl)pyrrolidin-2-one involves various synthetic methodologies . The compound can be synthesized from dienamides through a cascade 4-endo N-cyclization/aerobic oxidation sequence .Molecular Structure Analysis
The molecular structure of 1-(Azetidin-3-yl)pyrrolidin-2-one is characterized by two rings sharing the same atom, the quaternary spiro carbon . The InChI code for this compound is 1S/C7H12N2O/c10-7-2-1-3-9(7)6-4-8-5-6/h6,8H,1-5H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(Azetidin-3-yl)pyrrolidin-2-one include a molecular weight of 140.19 . The compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Spirocyclic Compounds
Spirocyclic compounds are a significant class of chemicals due to their presence in numerous bioactive molecules. 1-(Azetidin-3-yl)pyrrolidin-2-one serves as a key intermediate in the synthesis of spiro-β-lactams, which are valuable in medicinal chemistry for their biological activities .
Pharmaceutical Development
The azetidine and pyrrolidinone moieties present in 1-(Azetidin-3-yl)pyrrolidin-2-one are important pharmacophores. They are widely used in the development of new pharmaceuticals, particularly for their role in improving the pharmacokinetic properties of drug candidates .
Safety and Hazards
Future Directions
Spiro heterocycles such as 1-(Azetidin-3-yl)pyrrolidin-2-one have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . Therefore, they are likely to continue to receive attention in medicinal chemistry and may be the subject of future research .
Mechanism of Action
Target of Action
Related spiro heterocycles have been found to exhibit diversified biological and pharmacological activity .
Mode of Action
It’s known that the inherent rigidity of spirocyclic compounds like 1-(azetidin-3-yl)pyrrolidin-2-one causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Biochemical Pathways
Related spiro heterocycles have been found to exhibit diversified biological and pharmacological activity, suggesting they may interact with multiple pathways .
properties
IUPAC Name |
1-(azetidin-3-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7-2-1-3-9(7)6-4-8-5-6/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPXLYERRRNIXMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-3-yl)pyrrolidin-2-one | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4aR,9aS)-4,4a,9,9a-Tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B1444694.png)





![5-(2-Cyclopropyl-1-(3-fluorophenyl)-2-oxoethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-yl acetate](/img/structure/B1444706.png)

![Ethyl 4-oxo-1,4-dihydropyrido[2,3-c]pyridazine-3-carboxylate](/img/structure/B1444709.png)
